

Application Notes and Protocols for L-646462 in Rodent Models

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Compound of Interest

Compound Name: L 646462

Cat. No.: B1673804

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Disclaimer: Publicly available scientific literature and databases do not contain specific dosage information for L-646462 in rodent models. L-646462 is identified as a cyproheptadine-related antagonist of dopamine and serotonin. Therefore, the information provided herein is based on dosages of the related compound, cyproheptadine, and other dual serotonin/dopamine antagonists. This information should be used as a reference for designing initial dose-finding studies, not for direct application. Researchers must conduct their own dose-ranging and toxicity studies to determine a safe and effective dose for L-646462 in their specific experimental context.

Data Presentation: Dosage of Related Compounds in Rodent Models

The following table summarizes reported dosages for cyproheptadine and other serotonin/dopamine antagonists in rodent models. This data is intended to provide a general reference range for initiating dose-finding experiments for L-646462.

Compound	Species	Route of Administration	Dosage Range	Application/Observed Effect
Cyproheptadine	Rat	Intraperitoneal (i.p.)	4 mg/kg	Investigating proconvulsant potential.[1]
Cyproheptadine	Mouse	Oral (p.o.) / Subcutaneous (s.c.)	Up to 32 times the maximum recommended human oral dose	Reproduction and fertility studies.[2][3]
M100907 (Serotonin 2A antagonist)	Mouse	Not specified	0.3 - 1.0 mg/kg	Reversal of locomotor and prepulse inhibition deficits in dopamine transporter knockout mice. [4]
Ro60-0175 (Serotonin 2C agonist)	Rat	Intraperitoneal (i.p.)	0.1 - 3 mg/kg	Induction of purposeless oral movements.[5]
SB206553 (Serotonin 2C inverse agonist)	Rat	Intraperitoneal (i.p.)	1 - 20 mg/kg	Induction of purposeless oral movements.[5]
Fluoxetine (SSRI)	Mouse	Intraperitoneal (i.p.)	30 mg/kg	Antidepressant-like effects in the forced swim test. [6]
Desipramine (NET inhibitor)	Mouse	Intraperitoneal (i.p.)	20 mg/kg	Antidepressant-like effects in the forced swim test. [6]
GBR12909 (DAT inhibitor)	Mouse	Intraperitoneal (i.p.)	20 mg/kg	Antidepressant-like effects in the

forced swim test.

[6]

Experimental Protocols

Given the absence of established dosages for L-646462, a dose-finding (dose-ranging) study is the mandatory first step. Below is a general protocol for conducting such a study in both mice and rats.

Protocol: Dose-Finding Study of L-646462 in Rodents

1. Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe and pharmacologically active doses of L-646462 for subsequent efficacy studies in rodent models.

2. Materials:

- L-646462 (purity >98%)
- Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water, depending on the solubility of L-646462)
- Male and female C57BL/6 mice (8-10 weeks old)
- Male and female Sprague-Dawley rats (8-10 weeks old)
- Standard laboratory animal housing and husbandry equipment
- Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)
- Scale for weighing animals and compound
- Vortex mixer and/or sonicator for compound formulation

3. Animal Housing and Acclimatization:

- House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to standard rodent chow and water.
- Allow for an acclimatization period of at least 7 days before the start of the experiment.
- House animals in small groups (e.g., 3-5 mice or 2-3 rats per cage) but monitor for any signs of aggression or distress.

4. Dose Formulation:

- Prepare a stock solution of L-646462 in the chosen vehicle. The concentration of the stock solution should be calculated based on the highest dose to be administered and the desired dosing volume.
- Subsequent lower doses should be prepared by serial dilution from the stock solution.
- Ensure the formulation is homogenous. Use a vortex mixer or sonicator as needed.
- Prepare fresh formulations on each day of dosing.

5. Experimental Design (Single Dose Escalation Study):

- Dose Selection: Based on the data for related compounds, a starting dose could be in the range of 0.1 - 1 mg/kg. A suggested dose escalation scheme could be 1, 3, 10, 30, and 100 mg/kg. The actual doses should be adjusted based on the observed effects.
- Animal Groups: For each dose level, use a group of 3-5 animals of each sex and species. A control group receiving only the vehicle should also be included.
- Administration: Administer a single dose of L-646462 or vehicle via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).
- Observation:
 - Continuously monitor animals for the first 4 hours post-administration for any immediate signs of toxicity or behavioral changes.

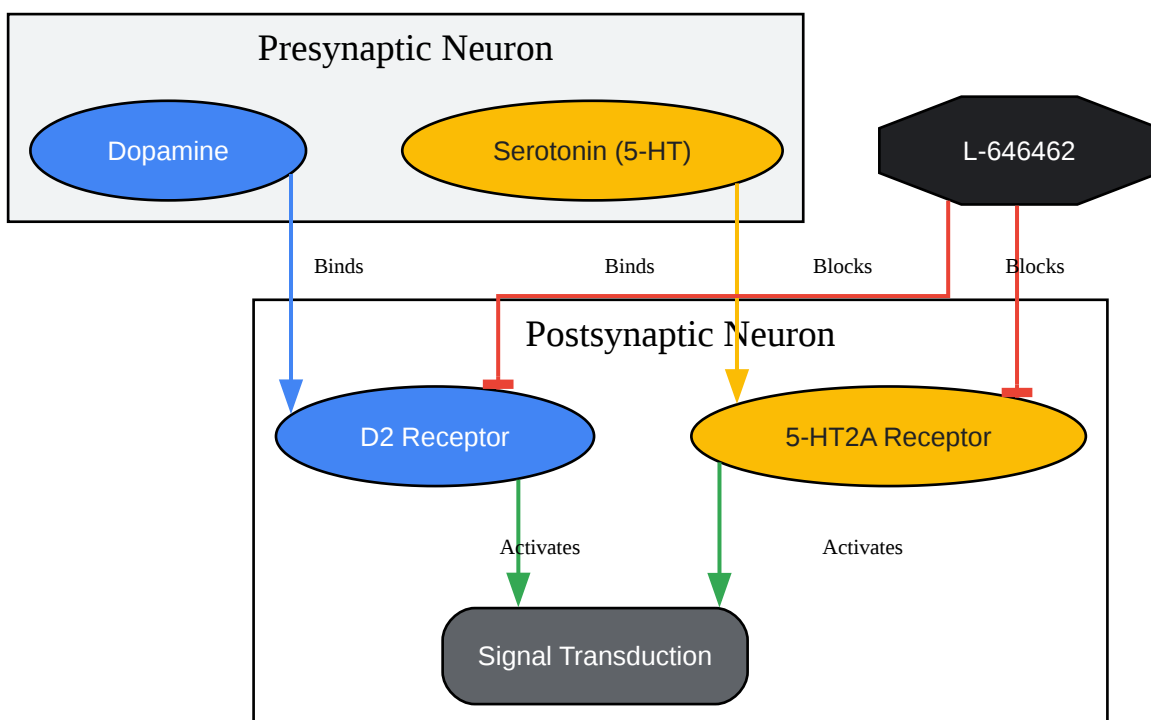
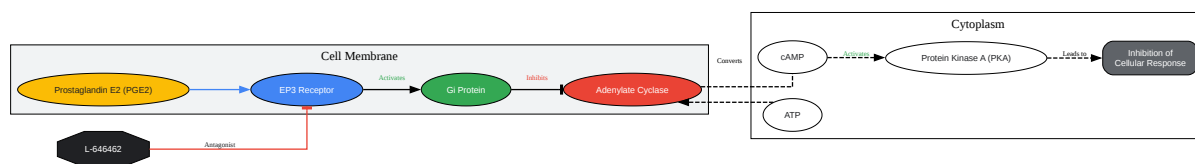
- Record clinical observations at least twice daily for 14 days. Observations should include, but are not limited to:
 - Changes in posture, gait, and activity level.
 - Signs of neurological effects (e.g., tremors, convulsions).
 - Changes in respiration.
 - Changes in food and water consumption.
 - Body weight (measure daily for the first week, then weekly).
- Endpoint: The study is complete for a dose group after 14 days of observation. The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

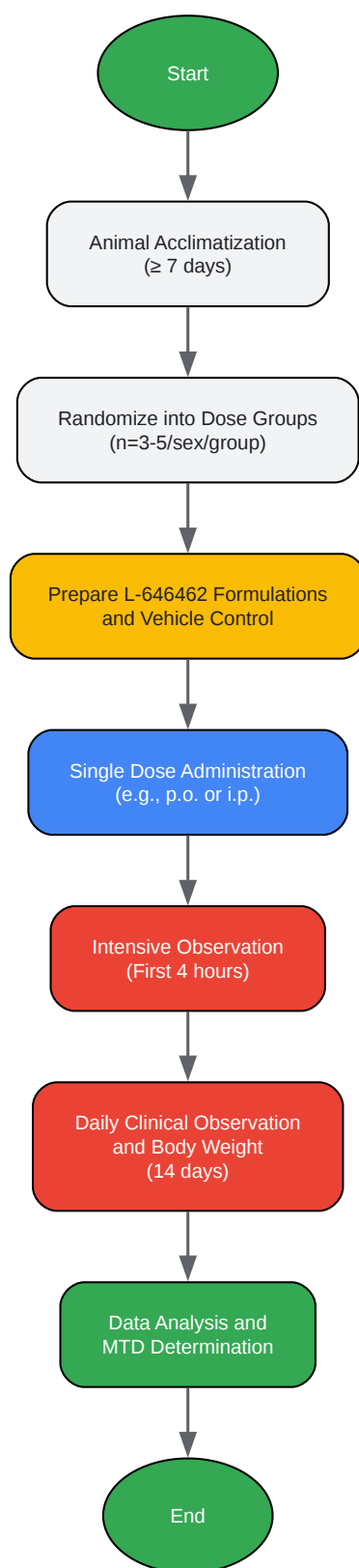
6. Data Analysis:

- Record all observations in a detailed log.
- Analyze body weight changes over time.
- Note the incidence and severity of any clinical signs of toxicity at each dose level.
- Determine the MTD and a range of doses that are well-tolerated for use in subsequent studies.

Visualizations

Signaling Pathways





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